N-[1-13C]Acetyl-D-glucosamine
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Overview
Description
N-[1-13C]Acetyl-D-glucosamine is a labeled derivative of N-acetyl-D-glucosamine, an amino sugar derived from glucosamine. This compound is significant in various biological processes and is a key component of the structural polysaccharides chitin and chitosan. The labeling with carbon-13 isotope allows for detailed studies in metabolic pathways and molecular interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-[1-13C]Acetyl-D-glucosamine can be synthesized through the acetylation of D-[1-13C]glucosamine. The process typically involves the use of acetic anhydride or acetyl chloride as acetylating agents. The reaction is carried out under controlled conditions to ensure the incorporation of the carbon-13 isotope at the desired position .
Industrial Production Methods
Industrial production of N-acetyl-D-glucosamine generally involves the hydrolysis of chitin, which is extracted from crustacean shells such as shrimp and crabs. The hydrolysis can be performed using concentrated hydrochloric acid, followed by acetylation with acetic anhydride to produce N-acetyl-D-glucosamine . For the labeled compound, D-[1-13C]glucosamine is used as the starting material.
Chemical Reactions Analysis
Types of Reactions
N-[1-13C]Acetyl-D-glucosamine undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce D-[1-13C]glucosamine and acetic acid.
Deacetylation: Enzymatic or chemical deacetylation converts this compound to D-[1-13C]glucosamine.
Common Reagents and Conditions
Hydrolysis: Typically involves the use of water and acid catalysts such as hydrochloric acid.
Deacetylation: Can be achieved using enzymes like N-acetylglucosamine deacetylase or chemical agents like sodium hydroxide.
Major Products
Hydrolysis: Produces D-[1-13C]glucosamine and acetic acid.
Deacetylation: Results in D-[1-13C]glucosamine.
Scientific Research Applications
N-[1-13C]Acetyl-D-glucosamine is used extensively in scientific research due to its labeled carbon-13 isotope, which allows for detailed tracking in metabolic studies. Some applications include:
Chemistry: Used in NMR spectroscopy to study molecular interactions and structural elucidation.
Biology: Helps in understanding glycosylation processes and the role of glycoproteins in cellular functions.
Medicine: Investigated for its potential in treating osteoarthritis and other joint-related conditions.
Mechanism of Action
N-[1-13C]Acetyl-D-glucosamine exerts its effects primarily through its role in glycosylation. It serves as a substrate for the synthesis of glycosaminoglycans, which are essential components of the extracellular matrix. These glycosaminoglycans interact with proteins to form proteoglycans, which provide structural support to tissues . The labeled carbon-13 isotope allows for precise tracking of these processes in metabolic studies.
Comparison with Similar Compounds
Similar Compounds
N-acetyl-D-glucosamine: The non-labeled version of the compound, widely used in similar applications.
D-glucosamine: A precursor to N-acetyl-D-glucosamine, used in joint health supplements.
N-acetylgalactosamine: Another amino sugar involved in glycosylation processes.
Uniqueness
N-[1-13C]Acetyl-D-glucosamine is unique due to the presence of the carbon-13 isotope, which makes it invaluable for detailed metabolic and structural studies. This labeling allows researchers to track the compound’s incorporation into biological molecules and study its interactions at a molecular level .
Properties
IUPAC Name |
N-[(3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6-,7-,8?/m1/s1/i3+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRNDRQMDRJTHS-HQXNUNOOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)CO)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[13C](=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O)CO)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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